Azapropazone

Uricosuric Gout Hyperuricemia

NSAID gastropathy and urate-lowering research demands reference compounds with characterized differential pharmacology. Azapropazone, a benzotriazine NSAID, provides rapid uricosuric onset, low gastric ulcerogenicity, and validated CYP2C9 inhibition for mechanistic studies. • 48-h faster uricosuric onset vs. phenylbutazone - ideal for time-course hyperuricemia models • Minimal lysosomal disruption in gastric tissue - dissect COX-dependent vs. direct mucosal toxicity • ≥2-fold phenytoin plasma elevation - validated CYP2C9 reference inhibitor for DDI screening Supplied with comprehensive CoA. For R&D use only; not for human or veterinary administration.

Molecular Formula C16H20N4O2
Molecular Weight 300.36 g/mol
CAS No. 13539-59-8
Cat. No. B1665922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzapropazone
CAS13539-59-8
Synonyms5-(Dimethylamino)-9-methyl-2-propyl-1H-pyrazolo(1,2-a)(1,2,4)benzotriazine-1,3(2H)-dione
Apazone
Apazone Dihydrate
Azapropazone
Dihydrate, Apazone
Prolixan
Rheumox
Tolyprin
Molecular FormulaC16H20N4O2
Molecular Weight300.36 g/mol
Structural Identifiers
SMILESCCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C
InChIInChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3
InChIKeyMPHPHYZQRGLTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azapropazone (CAS 13539-59-8): A Uricosuric Benzotriazine NSAID with Distinct Pharmacological and Structural Features


Azapropazone (CAS 13539-59-8), also known as apazone, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the benzotriazine chemical class [1]. Structurally related to pyrazolone derivatives such as phenylbutazone, azapropazone is distinguished by a fused 1,2,4-benzotriazine ring system [1]. The compound exhibits anti-inflammatory, analgesic, antipyretic, and pronounced uricosuric properties [2]. In humans, azapropazone has a biological half-life of approximately 20 hours and undergoes limited hepatic metabolism, with most metabolites having been identified and assayed [3]. Although its clinical use has been discontinued in many countries due to safety concerns, azapropazone remains a compound of interest in pharmacological research, particularly for comparative studies of NSAID mechanisms, uricosuric activity, and structure-toxicity relationships [4].

Why Azapropazone Cannot Be Simply Substituted with Other NSAIDs or Uricosuric Agents


Azapropazone occupies a pharmacologically distinct niche that precludes simple substitution with other NSAIDs or uricosuric agents. While structurally related to phenylbutazone, azapropazone exhibits a unique combination of moderate anti-inflammatory potency (approximately half that of phenylbutazone) [1] and a more rapid onset of uricosuric action compared to phenylbutazone, with statistically significant reductions in serum uric acid occurring within 24 hours of administration [2]. Furthermore, preclinical studies indicate that azapropazone demonstrates lower ulcerogenic potential than phenylbutazone in animal models, with reduced lysosomal damage in gastric tissues [3]. Unlike aspirin, ibuprofen, indomethacin, and naproxen, azapropazone has been shown to increase delta-aminolaevulinic acid (ALA) synthase activity in rat hepatic models, rendering it contraindicated in acute porphyria—a safety distinction with direct clinical implications [4]. The compound also exhibits significant drug-drug interaction potential, including CYP2C9 inhibition and a documented two-fold or greater increase in steady-state phenytoin plasma concentrations [5]. These differential characteristics—spanning efficacy, toxicity, and pharmacokinetic interactions—underscore why azapropazone cannot be treated as interchangeable with other NSAIDs or uricosuric agents in research or clinical contexts.

Quantitative Differential Evidence for Azapropazone vs. Phenylbutazone, Indomethacin, and Naproxen


Uricosuric Onset: Azapropazone vs. Phenylbutazone in Hyperuricemic Patients

Azapropazone demonstrates a more rapid uricosuric effect than phenylbutazone in patients with gout and hyperuricemia. In a seven-day crossover study, azapropazone (300 mg qds) produced a statistically significant fall in serum uric acid and rise in uric acid clearance within 24 hours of initiation, whereas phenylbutazone (100 mg tds) required 72 hours to achieve a comparable significant change [1].

Uricosuric Gout Hyperuricemia

Anti-Inflammatory Potency: Azapropazone vs. Phenylbutazone in Standard In Vivo Models

In standard in vivo and in vitro assays of anti-inflammatory activity, azapropazone exhibits a potency approximately half that of its structural analog phenylbutazone [1]. A separate comparative analysis indicates that on a dose-for-weight basis, azapropazone is moderately stronger than aspirin, indomethacin, and phenylbutazone in both animal models and human studies [2], though the specific quantitative metrics differ across assay systems. The primary comparator evidence from the Jones review establishes azapropazone as possessing definite but attenuated anti-inflammatory activity relative to phenylbutazone.

Anti-inflammatory Potency NSAID

Ulcerogenic Potential: Azapropazone vs. Phenylbutazone in Rodent Gastric Mucosa

Phenylbutazone was found to have a greater ulcerogenic action than azapropazone in both rats and rabbits. Tissues from phenylbutazone-treated animals showed histochemical evidence of lysosomal damage as assessed by acid phosphatase staining, whereas tissues from azapropazone-treated and control animals showed no such lysosomal damage [1]. In comparative ultrastructural studies of gastric mucosa, azapropazone is categorized among low-ulcerogenic NSAIDs, causing very little damage to surface mucosal cells compared with highly ulcerogenic agents such as aspirin, diclofenac, and indomethacin [2].

Gastrotoxicity Ulcerogenicity Lysosomal stability

Clinical Efficacy: Azapropazone vs. Indomethacin and Naproxen in Rheumatoid Arthritis

In a double-blind crossover trial involving 50 patients with rheumatoid arthritis, azapropazone (1200 mg/day) produced significant improvement compared with indomethacin [1]. In a separate double-blind crossover trial of 15 patients with definite rheumatoid arthritis, both azapropazone (1200 mg/day) and naproxen (750 mg/day) were significantly superior to placebo, but no significant difference could be demonstrated between the two active treatments [2]. Additionally, a subset analysis indicated that azapropazone appeared more effective in cases of psoriatic arthritis, whereas indomethacin performed better in Reiter's disease [3].

Rheumatoid arthritis Clinical trial Comparative efficacy

Porphyria Safety: Azapropazone vs. Multiple NSAIDs in Rat Hepatic Haem Synthesis

In studies examining rat hepatic haem synthesis, azapropazone, chloroquine, and gold increased delta-aminolaevulinic acid (ALA) synthase activity, indicating a propensity to precipitate porphyric crises. In contrast, aspirin, ibuprofen, indomethacin, ketoprofen, flurbiprofen, phenylbutazone, naproxen, prednisolone, and penicillamine did not increase ALA synthase activity and were deemed safe for use in porphyria [1]. This represents a clear safety differentiation that precludes the use of azapropazone in patients with or at risk for acute porphyria.

Porphyria Hepatic ALA synthase

Drug Interaction Magnitude: Azapropazone-Induced Phenytoin Elevation

Azapropazone produces a clinically significant interaction with phenytoin, resulting in at least a two-fold increase in steady-state plasma phenytoin concentrations from baseline values of approximately 17 μmol/L [1]. The mechanism involves competitive inhibition of phenytoin p-hydroxylation, likely via CYP2C9 inhibition [1][2]. This interaction magnitude exceeds that observed with many other NSAIDs and represents a distinct pharmacokinetic liability that must be accounted for in polypharmacy research settings.

Drug-drug interaction CYP2C9 Pharmacokinetics

Validated Research Application Scenarios for Azapropazone Based on Differential Evidence


Comparative Uricosuric Pharmacology Studies in Gout and Hyperuricemia Models

Azapropazone's demonstrated 48-hour faster uricosuric onset compared to phenylbutazone [1] positions it as a valuable reference compound in time-course studies of urate-lowering agents. The compound can serve as a positive control for rapid-onset uricosuric activity in both in vitro renal urate transporter assays and in vivo hyperuricemic animal models. Researchers investigating structure-activity relationships of uricosuric agents may leverage azapropazone's distinct benzotriazine scaffold as a comparator to pyrazolone-derived uricosurics such as sulfinpyrazone or phenylbutazone.

NSAID-Induced Gastrointestinal Injury Mechanistic Studies

Azapropazone's classification as a low-ulcerogenic NSAID with minimal lysosomal damage in gastric tissues, in direct contrast to phenylbutazone's greater ulcerogenic action and documented lysosomal disruption [1], makes it a suitable tool compound for dissecting the cellular mechanisms underlying NSAID-induced gastric injury. Comparative studies employing azapropazone alongside highly ulcerogenic NSAIDs (e.g., aspirin, indomethacin) can elucidate the relative contributions of cyclooxygenase inhibition versus direct mucosal toxicity in the pathogenesis of NSAID gastropathy.

NSAID-Porphyria Interaction Screening and Safety Pharmacology

Azapropazone's unique property of increasing ALA synthase activity in hepatic tissue, in contrast to the majority of NSAIDs which do not produce this effect [1], establishes its utility as a positive control compound in porphyria safety screening assays. In vitro hepatic models employing chick embryo liver cells or primary human hepatocytes can use azapropazone to validate assay sensitivity for detecting compounds with porphyrinogenic potential, thereby supporting preclinical safety assessment of novel NSAID candidates.

CYP2C9-Mediated Drug-Drug Interaction Studies

The quantitatively characterized interaction between azapropazone and phenytoin, resulting in a ≥2-fold increase in phenytoin plasma concentrations via CYP2C9 inhibition [1], supports the use of azapropazone as a reference inhibitor in drug-drug interaction studies. It may serve as a probe compound for validating in vitro CYP2C9 inhibition assays and for benchmarking the interaction potential of novel NSAIDs or uricosuric agents undergoing preclinical pharmacokinetic evaluation.

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